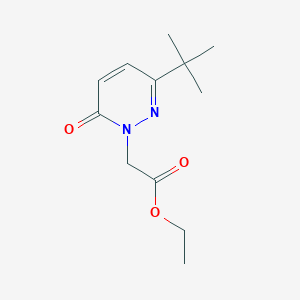

ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate

Description

Ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate is a pyridazinone derivative characterized by a tert-butyl substituent at position 3 of the pyridazinone ring and an ethyl acetate group at position 1. The tert-butyl group enhances lipophilicity and metabolic stability, while the ethyl acetate moiety contributes to solubility and synthetic versatility.

Properties

IUPAC Name |

ethyl 2-(3-tert-butyl-6-oxopyridazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-5-17-11(16)8-14-10(15)7-6-9(13-14)12(2,3)4/h6-7H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJRFDVBHITKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=CC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate (CAS Number: 2098005-32-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl derivatives with appropriate pyridazine precursors. The precise synthetic route can influence the yield and purity of the final product.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study evaluated various pyridazine derivatives for their activity against several bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed potent antibacterial effects, suggesting a potential therapeutic application for this compound in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assessments using the Artemia salina bioassay revealed that some related compounds exhibited low toxicity profiles while maintaining antibacterial efficacy. This is crucial for developing safe therapeutic agents .

Case Study 1: Antimicrobial Evaluation

A research study synthesized various pyridazine derivatives, including those related to this compound, and screened them for antimicrobial activity. The findings indicated that specific modifications to the pyridazine ring enhanced antibacterial potency against E. coli and Bacillus cereus. The study highlighted the structure-activity relationship (SAR), suggesting that the tert-butyl group significantly contributes to the compound's biological activity .

Case Study 2: Inhibition Studies

In another investigation, ethyl derivatives of pyridazine were tested for their ability to inhibit specific enzymes related to bacterial metabolism. The results showed that certain compounds could effectively inhibit these enzymes, leading to reduced bacterial growth. This positions this compound as a promising candidate for further development in antimicrobial therapies .

Data Table: Biological Activity Overview

| Activity | Tested Compound | Target Organisms | Outcome |

|---|---|---|---|

| Antibacterial | This compound | E. coli, S. aureus | Significant antibacterial activity |

| Cytotoxicity | Related pyridazine derivatives | Artemia salina | Low toxicity |

| Enzyme Inhibition | Pyridazine derivatives | Bacterial metabolic enzymes | Effective inhibition |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate has been studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Case Study: Inhibitory Activity

In a study focusing on the discovery of inhibitors for specific protein interactions, derivatives of pyridazinone compounds, including this compound, were evaluated for their inhibitory activity against protein arginine methyltransferase 5 (PRMT5). The compound exhibited promising results with an IC value indicating effective inhibition .

| Compound | IC (μM) | Solubility (μM) | Plasma Stability (%) |

|---|---|---|---|

| This compound | 12.4 | 1.2 | 92 |

This table illustrates the compound's potency and solubility, which are critical factors in drug design.

Synthetic Applications

The compound is also relevant in synthetic organic chemistry. Its unique structure allows it to serve as a building block in the synthesis of more complex molecules.

Synthesis Pathway Example

A typical synthetic pathway involves the reaction of tert-butyl-substituted pyridazinones with ethyl acetate under controlled conditions to yield this compound. This reaction can be optimized for yield and purity using various solvents and catalysts.

Research has indicated that compounds related to this compound can exhibit anti-cancer properties. For instance, derivatives have been tested for their ability to inhibit cell proliferation in various cancer cell lines, showcasing their potential as therapeutic agents .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Pyridazinone derivatives differ primarily in substituents at positions 3, 4, and 5 of the ring. Below is a comparative analysis of key analogs:

Physicochemical and Spectroscopic Properties

- IR Spectroscopy: Target Compound: Expected C=O (ester) stretch ~1740 cm⁻¹ and pyridazinone C=O ~1660 cm⁻¹, similar to . Styryl Analog (CAS 58522-61-5): Additional C=C stretch at ~1600 cm⁻¹ due to styryl conjugation .

- NMR Data :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.